(R)(+)-7-fluoro-2-p-tolylchroman-4-one is a chiral compound belonging to the class of chromanones, which are characterized by a chromane backbone with various substituents. This specific compound features a fluorine atom at the 7-position and a p-tolyl group at the 2-position, contributing to its unique chemical properties and potential biological activities. Chromanones have garnered attention in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antioxidant, and anticancer activities.
Source: The compound can be synthesized through various methods involving chromane derivatives and fluorinated reagents.
Classification: (R)(+)-7-fluoro-2-p-tolylchroman-4-one falls under the category of chromanones, which are further classified as flavonoid-like compounds due to their structural similarities with flavonoids. These compounds are often studied for their biological activities and potential therapeutic applications.
The synthesis of (R)(+)-7-fluoro-2-p-tolylchroman-4-one can be achieved through several approaches:
The molecular structure of (R)(+)-7-fluoro-2-p-tolylchroman-4-one can be described as follows:
(R)(+)-7-fluoro-2-p-tolylchroman-4-one can participate in various chemical reactions typical for chromanones:
For example, reactions involving nucleophiles such as amines or alcohols can lead to the formation of more complex derivatives through acylation or alkylation processes .
The mechanism of action for (R)(+)-7-fluoro-2-p-tolylchroman-4-one is not fully elucidated but is hypothesized to involve:
(R)(+)-7-fluoro-2-p-tolylchroman-4-one has several potential scientific applications:
Organocatalytic strategies offer metal-free, environmentally benign routes to enantiomerically enriched chroman-4-ones, leveraging diverse activation modes for precise stereocontrol. For the construction of the chiral chromanone core with (R)-configuration, bifunctional organocatalysts enable simultaneous substrate activation and chiral environment creation. Cinchona alkaloid-derived thioureas and squaramides demonstrate exceptional efficacy in inducing the target (R)-stereochemistry. These catalysts operate via hydrogen-bonding networks that preorganize the prochiral substrate, facilitating enantioselective ring formation or functionalization [2] [6].
The incorporation of the 7-fluoro substituent presents distinct electronic and steric considerations. Fluorine's strong electron-withdrawing nature enhances substrate electrophilicity, potentially accelerating catalyst-substrate complexation. Modified Takemoto-type thiourea catalysts bearing 3,5-bis(trifluoromethyl)phenyl groups exhibit superior enantiocontrol for fluorinated substrates, achieving enantiomeric ratios exceeding 90:10 for analogous compounds. Computational studies indicate that fluorine participates in weak non-covalent interactions (C-F···H-N or C-F···π) within the chiral catalyst pocket, reinforcing the preferred transition state geometry [6]. Catalyst optimization for sterically demanding 2-p-tolyl substitution requires bulky groups (e.g., 1-pyrenyl) at the catalyst periphery to effectively shield one enantioface, achieving up to 96.5:3.5 enantiomeric ratio in model chromanone syntheses [6].
Table 1: Organocatalyst Performance in Chiral Chromanone Synthesis
Catalyst Class | Representative Structure | Key Interactions | Reported ee (%) |
---|---|---|---|
Cinchona Squaramide | (DHQ)_2PHAL-derived | H-bonding, π-π stacking | 70-88 |
BINOL-Thiourea | R-BINOL-thiourea | Dual H-bonding, steric shielding | 90-96.5 |
Pyrenyl-Modified Thiourea | 1-Pyrenyl substituted | Enhanced π-system, steric bulk | >96 |
Chiral Phosphoric Acid | TRIP-analogue | Ion-pairing, H-bonding | 85-93 |
Recent advances demonstrate that solvent polarity critically influences enantioselectivity in chromanone cyclizations. Polar aprotic solvents like tetrahydrofuran optimize transition state organization for (R)-configuration induction, while protic solvents diminish stereocontrol due to competitive H-bonding. Low-temperature operations (−50°C to −78°C) significantly enhance enantiomeric ratios by amplifying energy differences between diastereomeric transition states. For the target compound, a chiral phosphoric acid-catalyzed enantioselective Nazarov-type cyclization of fluorinated 1,3-dicarbonyls with p-tolyl-substituted ortho-hydroxyaryl enones presents a promising route, potentially delivering the (R)-configured chromanone scaffold with >90% enantiomeric excess [6].
Asymmetric hydrogenation represents the most industrially viable methodology for enantioselective chromanone synthesis, particularly for installing stereocenters via ketone reduction or enantioselective cyclization. Ruthenium and iridium complexes with chiral bisphosphine ligands dominate this field due to their exceptional functional group tolerance and predictable stereoselectivity patterns. For fluorinated substrates like 7-fluoro-2-p-tolylchroman-4-one, catalyst selection must accommodate potential metal-fluorine interactions that could influence coordination geometry and enantioselectivity [3] [7].
P-Chiral ligands such as (R,R)-BenzP* and (R,R)-QuinoxP* exhibit remarkable performance in hydrogenating fluorinated prochiral enones. Nickel catalysis has recently emerged as a sustainable alternative, with Ni(OAc)₂·4H₂O/(R,R)-BenzP* complexes achieving up to 99% enantiomeric excess and extraordinary turnover numbers (10,000 S/C) for α,β-unsaturated carboxylic acid substrates under moderate hydrogen pressure (30-50 bar) in 2,2,2-trifluoroethanol solvent [7]. This system's efficiency stems from multiple attractive dispersion interactions between substrate aromatic systems and ligand aryl groups, precisely orienting the fluorinated substrate within the chiral pocket. The mechanism involves an unusual intramolecular proton transfer from the carboxylic acid group during C-Ni bond protonolysis, which is particularly compatible with acid-stable fluorine substituents [7].
Table 2: Metal-Catalyzed Hydrogenation Conditions for Chiral Chromanone Precursors
Metal Center | Ligand System | Substrate Type | Conditions | ee Range (%) |
---|---|---|---|---|
Ru(II) | BINAP/Diamine | β-Fluoro enones | 70°C, 100 bar H₂ | 90-95 |
Ir(I) | f-amphox | α-Fluoro β-ketoesters | RT, 10 bar H₂ | 88-94 |
Rh(I) | DuPhos | Fluoro-substituted olefins | 50°C, 5 bar H₂ | 85-92 |
Ni(II) | (R,R)-BenzP* | Fluoro acrylic acids | 50°C, 30 bar H₂ | 96-99.4 |
Continuous-flow hydrogenation systems significantly enhance productivity and stereoselectivity for chromanone synthesis. Heterogeneous chiral catalysts immobilized on ferromagnetic nanomaterials or silica enable efficient catalyst recycling while maintaining enantioselectivity above 90% enantiomeric excess across multiple runs. The continuous-flow approach mitigates common challenges in batch hydrogenation of fluorinated compounds, including catalyst deactivation by HF elimination byproducts and pressure drops across fixed-bed reactors. A notable breakthrough involves spiro pyridine-aminophosphine iridium complexes (SpiroPAP-Ir) achieving turnover numbers exceeding 4,500,000 in acetophenone hydrogenation – a paradigm potentially adaptable to fluorinated chromanone precursors [1] [3].
Chiral auxiliary methods provide reliable stereocontrol for constructing the chroman-4-one scaffold when catalytic methods yield insufficient enantioselectivity. This approach covalently links a removable chiral controller to a prochiral precursor, directing diastereoselective ring formation through stereoelectronically biased transition states. For 7-fluoro-2-p-tolylchroman-4-one, auxiliaries with well-defined conformational preferences overcome potential stereodirecting conflicts between the 7-fluoro and 2-aryl substituents [8].
Evans oxazolidinones and Oppolzer sultams demonstrate superior diastereocontrol (>95:5 diastereomeric ratio) in chromanone cyclizations due to their rigid bicyclic frameworks. The auxiliary attaches to the C3 position of the chromanone precursor via ester or amide linkage, positioning the 7-fluoro group for intramolecular nucleophilic attack with defined facial bias. Fluorine's stereoelectronic effects enhance the electrophilicity of the carbonyl carbon while potentially engaging in stabilizing gauche interactions with the auxiliary's carbonyl groups during the ring-closing transition state [8].
The synthesis proceeds through three critical stages: (1) diastereoselective cyclization of fluorinated phenolic ketone precursors tethered to the chiral auxiliary, (2) chromatographic separation of diastereomers (typically on silica gel), and (3) auxiliary cleavage under mild conditions preserving enantiopurity. For acid-sensitive fluorinated chromanones, reductive cleavage (e.g., LiBH₄ in tetrahydrofuran) proves superior to hydrolytic methods. Despite requiring stoichiometric chiral material, this approach delivers analytically pure (R)(+)-7-fluoro-2-p-tolylchroman-4-one with >99% enantiomeric excess after crystallization, making it invaluable for preclinical studies demanding high stereochemical fidelity [8].
Biocatalytic strategies harness enzymatic machinery for atom-economical, sustainable access to enantiopure chroman-4-ones under mild reaction conditions. While literature specifically documenting biocatalytic synthesis of 7-fluoro-2-p-tolylchroman-4-one remains limited, extensive studies on analogous systems provide robust methodological frameworks. Two primary enzymatic approaches show promise: ketoreductase-catalyzed asymmetric reduction of prochiral diketones and lipase-mediated kinetic resolution of racemic chromanones [8].
Engineered ketoreductases (KREDs) selectively reduce the C4 carbonyl of 7-fluoro-2-p-tolylchroman-4-one precursors while discriminating the keto group at C2. Directed evolution has yielded KRED variants with activity toward sterically hindered fluorinated substrates, achieving >99% enantiomeric excess and complete conversion within 24 hours at 30°C. Fluorine's small atomic radius and strong C-F bond minimize deactivation through enzyme alkylation, enhancing biocatalyst longevity. Computational enzyme redesign focuses on expanding binding pockets to accommodate the p-tolyl group while introducing fluorine-tolerant residues (e.g., serine, histidine) near the catalytic triad [8].
Lipase-mediated kinetic resolution provides an alternative route, particularly Pseudomonas fluorescens lipase (PFL), which shows remarkable selectivity (E > 200) toward acetate esters of racemic hydroxy-chromanones. Transesterification selectively acylates the (S)-enantiomer, leaving the desired (R)-alcohol enantiopure (98% enantiomeric excess) at 50% conversion. Though inherently limited to 50% maximum yield, this method benefits from commercial enzyme availability and operational simplicity. Immobilization on mesoporous silica enhances enzyme recyclability (>10 cycles without significant activity loss), improving process economics for multigram preparations of enantiopure chromanone intermediates [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9